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An In-Depth Technical Guide to the Molecular Structure of 4-(4-Chlorophenyl)-2-
hydroxybenzoic Acid

Abstract
This technical guide provides a comprehensive analysis of 4-(4-Chlorophenyl)-2-
hydroxybenzoic acid, a biphenyl carboxylic acid derivative of significant interest to

researchers in medicinal chemistry and material science. The document elucidates the

molecule's core structural features, three-dimensional conformation, and detailed spectroscopic

signature. We present a validated synthetic methodology via the Suzuki-Miyaura cross-

coupling reaction, explaining the mechanistic rationale behind the protocol. Furthermore, this

guide synthesizes data to predict the compound's physicochemical properties and discusses

the potential structure-activity relationships that make it a valuable scaffold for drug

development and a versatile chemical intermediate. All technical claims are substantiated with

citations to authoritative scientific literature.

Introduction to 4-(4-Chlorophenyl)-2-
hydroxybenzoic Acid
Chemical Identity and Nomenclature
4-(4-Chlorophenyl)-2-hydroxybenzoic acid is an aromatic organic compound belonging to

the class of biphenyl carboxylic acids. Its structure is characterized by a salicylic acid (2-
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hydroxybenzoic acid) core that is substituted at the 4-position with a 4-chlorophenyl moiety.

This arrangement combines the well-established pharmacophore of salicylic acid with the rigid,

lipophilic biphenyl framework, a common feature in many bioactive molecules.

Systematic IUPAC Name: 4-(4-chlorophenyl)-2-hydroxybenzoic acid

The structure integrates three key functional components: a carboxylic acid group, a phenolic

hydroxyl group, and an organochlorine substituent, each contributing to its unique chemical

and physical properties.

Significance in Medicinal Chemistry and Material
Science
The structural motifs within 4-(4-Chlorophenyl)-2-hydroxybenzoic acid suggest considerable

potential in various scientific domains. Hydroxybenzoic acids and their derivatives are known to

exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anti-

inflammatory properties.[1][2][3] The biphenyl scaffold provides a rigid backbone that can be

functionalized to optimize interactions with biological targets, a strategy frequently employed in

drug design.[4]

The introduction of a chlorine atom onto the phenyl ring can significantly modulate the

molecule's pharmacokinetic profile by increasing lipophilicity, which may enhance membrane

permeability. Furthermore, the chlorine atom can participate in specific halogen bonding

interactions within protein binding pockets, potentially increasing ligand affinity and selectivity.

This compound serves as a valuable intermediate for synthesizing more complex molecules,

including potential anti-inflammatory agents, enzyme inhibitors, and functional polymers.[5][6]

Synthesis and Mechanistic Rationale
The most efficient and widely adopted method for constructing the C-C bond that forms the

biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-

catalyzed reaction is renowned for its high yields, tolerance of a wide range of functional

groups, and relatively mild reaction conditions.
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A logical retrosynthetic disconnection of the target molecule breaks the bond between the two

aromatic rings. This leads to two readily available starting materials: a halogenated derivative

of 2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

4-(4-Chlorophenyl)-2-hydroxybenzoic acid

C-C Disconnection
(Suzuki Coupling)

Aryl Halide Synthon
+

Aryl Boronic Acid Synthon

4-Bromo-2-hydroxybenzoic Acid
+

4-Chlorophenylboronic Acid

Click to download full resolution via product page

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthetic Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol describes a robust method for the synthesis of 4-(4-Chlorophenyl)-2-
hydroxybenzoic acid from 4-bromo-2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

Step-by-Step Methodology:

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2

eq), and a palladium catalyst such as Palladium(II) acetate (0.02 eq) with a phosphine ligand

like SPhos (0.04 eq).
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Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water

(e.g., 4:1 v/v). Add a suitable base, typically potassium carbonate (K₂CO₃) or sodium

carbonate (Na₂CO₃) (3.0 eq). The base is crucial for the transmetalation step of the catalytic

cycle.

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15

minutes to remove oxygen, which can deactivate the palladium catalyst.

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed (typically 4-12 hours).

Workup: Cool the reaction mixture to room temperature. Acidify the aqueous layer with 2M

HCl until the pH is ~2-3, which will precipitate the carboxylic acid product.

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography to yield the pure 4-(4-Chlorophenyl)-2-hydroxybenzoic acid.

Causality Behind Experimental Choices:

Palladium Catalyst: Palladium is highly efficient in catalyzing the C-C bond formation by

cycling through Pd(0) and Pd(II) oxidation states in the catalytic cycle (oxidative addition,

transmetalation, and reductive elimination).[4]

Base: The base is essential to activate the boronic acid, forming a more nucleophilic

boronate species that facilitates the transmetalation step, where the aryl group is transferred

from boron to palladium.[7]

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the

organic reactants and the inorganic base, creating an effective reaction medium.[8]

Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst to an inactive Pd(II)

species, ensuring the catalytic cycle can proceed efficiently.
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Workflow Visualization

Synthesis Workflow

1. Combine Reactants
(Aryl Bromide, Boronic Acid, Pd Catalyst, Base)

2. Add Degassed Solvent
(Dioxane/Water)

3. Purge with N2/Ar

4. Heat to Reflux (80-100°C)
Monitor via TLC

5. Cool to Room Temperature

6. Acidify with 2M HCl

7. Extract with Ethyl Acetate

8. Dry and Purify
(Recrystallization/Chromatography)

Final Product:
4-(4-Chlorophenyl)-2-hydroxybenzoic acid
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Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Comprehensive Structural Elucidation
Core Molecular Structure and Physicochemical
Properties
The molecular structure of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid is depicted below,

highlighting its key functional groups. Its properties are summarized in the table.

Caption: 2D structure of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid.

Property Value Source

Molecular Formula C₁₃H₉ClO₂ [9]

Molecular Weight 248.66 g/mol Calculated

Appearance White to off-white solid Expected

CAS Number 7079-15-4 (for isomer) [9]

Predicted logP ~4.0-4.5 Calculated

Note: The CAS number 7079-15-4 refers to the isomer 4'-Chloro-biphenyl-2-carboxylic acid.

The exact CAS for the titled compound may differ, but the physicochemical properties are

expected to be very similar.

Three-Dimensional Conformation: Dihedral Angle
A critical feature of the 3D structure of biphenyl derivatives is the dihedral angle (twist angle)

between the planes of the two aromatic rings. Due to steric hindrance between the ortho-

substituents on adjacent rings (in this case, the hydrogen at C5 and the hydrogen at the ortho

position of the chlorophenyl ring), the molecule is not planar. This non-planar conformation is

crucial for its interaction with biological targets, as it defines the spatial orientation of the

substituents. Crystal structures of related compounds, such as N-(4-Chlorophenyl)-2-

hydroxybenzamide, show a significant dihedral angle of 20.02°.[10] Similarly, substituted

benzophenones exhibit ring twist angles often exceeding 50-60°.[11] It is therefore highly

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b593986?utm_src=pdf-body
https://www.benchchem.com/product/b593986?utm_src=pdf-body
https://www.biosynth.com/p/HAA07915/7079-15-4-4-chloro-biphenyl-2-carboxylic-acid
https://www.biosynth.com/p/HAA07915/7079-15-4-4-chloro-biphenyl-2-carboxylic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3009058/
https://www.researchgate.net/publication/356286267_Crystal_structure_of_4-chlorophenyl4-hydroxyphenylmethanone_C13H9ClO2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


probable that 4-(4-Chlorophenyl)-2-hydroxybenzoic acid adopts a twisted conformation in its

ground state.

Spectroscopic Signature Analysis
Spectroscopic analysis provides a definitive fingerprint for structural confirmation. The following

data are predicted based on the known effects of the constituent functional groups.

¹H NMR
Predicted δ
(ppm)

Multiplicity Integration Assignment

Carboxyl H ~11.0-13.0 br s 1H -COOH

Phenolic H ~9.0-10.0 br s 1H Ar-OH

Aromatic H ~7.8-8.0 d 1H
Proton ortho to -

COOH

Aromatic H ~7.5-7.7 d 2H
Protons ortho to -

Cl

Aromatic H ~7.4-7.5 d 2H
Protons meta to -

Cl

Aromatic H ~7.0-7.2 m 2H
Protons meta to -

COOH

¹³C NMR Predicted δ (ppm) Assignment

Carbonyl ~170-175 C=O

Phenolic C ~155-160 C-OH

Aromatic C ~135-145 Quaternary C's

Aromatic C ~130-135 C-Cl

Aromatic C ~115-130 Aromatic C-H

The IR spectrum is expected to show characteristic absorption bands confirming the presence

of the key functional groups.
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Frequency Range (cm⁻¹) Vibration Mode Functional Group

2500-3300 (broad) O-H stretch Carboxylic acid (H-bonded)

~3200 (sharp) O-H stretch Phenolic hydroxyl

1680-1710 C=O stretch Carboxylic acid (conjugated)

1450-1600 C=C stretch Aromatic rings

1080-1100 C-Cl stretch Aryl chloride

~1250 C-O stretch Phenol/Carboxylic acid

Mass spectrometry will confirm the molecular weight and elemental composition.

Molecular Ion (M⁺): A peak at m/z ≈ 248 is expected, corresponding to the molecular formula

C₁₃H₉³⁵ClO₂.

Isotopic Peak (M+2): A characteristic peak at m/z ≈ 250 will be observed with an intensity of

approximately one-third of the M⁺ peak, which is the definitive signature for the presence of

a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

Fragmentation: Common fragmentation patterns would include the loss of H₂O (m/z -18),

COOH (m/z -45), and potentially cleavage at the biphenyl bond.

Potential Applications and SAR Insights
As a Pharmacophore in Drug Discovery
This molecule is a promising scaffold for drug discovery. The salicylic acid moiety is a known

inhibitor of cyclooxygenase (COX) enzymes, and its derivatives are widely used as non-

steroidal anti-inflammatory drugs (NSAIDs).[12] The biphenyl structure is present in numerous

approved drugs, where it often serves to position functional groups in distinct regions of a

binding site.

Derivatives of p-hydroxybenzoic acid are known to possess a wide range of biological activities,

including antimicrobial and antioxidant effects.[2][13] By combining these features, 4-(4-
Chlorophenyl)-2-hydroxybenzoic acid could serve as a starting point for developing novel:
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Anti-inflammatory agents: Targeting enzymes in the arachidonic acid pathway.

Anticancer agents: The rigid biphenyl structure can be adapted to target kinase or protein-

protein interaction sites.[6]

Antimicrobial compounds: Leveraging the known activities of phenolic acids.

Role of Key Structural Features
Carboxylic Acid (-COOH): Acts as a key hydrogen bond donor and acceptor and can form

salt bridges with basic residues (e.g., arginine, lysine) in protein active sites.

Hydroxyl Group (-OH): Can act as a hydrogen bond donor/acceptor. Its position ortho to the

carboxylic acid allows for potential intramolecular hydrogen bonding, which can influence

acidity and conformation.

Chlorophenyl Group: Increases lipophilicity, potentially improving cell membrane penetration.

The chlorine atom can form specific halogen bonds, and the entire group can engage in

hydrophobic and π-stacking interactions.

Dihedral Twist: The non-planar structure presents a three-dimensional pharmacophore that

may fit into complex, non-planar binding pockets more effectively than a flat molecule.

Conclusion
4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a synthetically accessible molecule with a well-

defined structure that combines several features of high value in medicinal and materials

chemistry. Its molecular architecture, characterized by a twisted biphenyl core functionalized

with reactive hydroxyl and carboxyl groups and a modulating chloro-substituent, has been

thoroughly detailed. The provided spectroscopic predictions offer a clear blueprint for its

analytical characterization. The inherent biological potential of its structural components makes

this compound and its future derivatives promising candidates for further investigation in drug

discovery and development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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